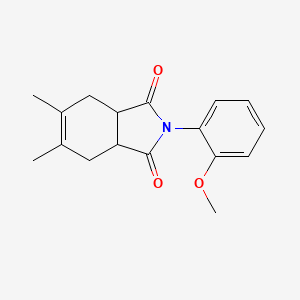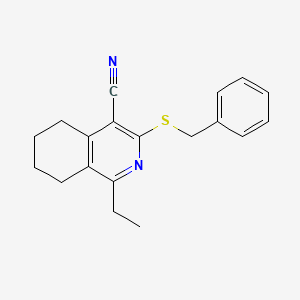
2-(2-Methoxy-phenyl)-5,6-dimethyl-3a,4,7,7a-tetrahydro-isoindole-1,3-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(2-Metoxifenil)-5,6-dimetil-3a,4,7,7a-tetrahidro-isoindol-1,3-diona es un compuesto orgánico con una estructura compleja. Se caracteriza por la presencia de un grupo metoxifenil y un núcleo de tetrahidro-isoindol-diona
Métodos De Preparación
Rutas Sintéticas y Condiciones de Reacción
La síntesis de 2-(2-Metoxifenil)-5,6-dimetil-3a,4,7,7a-tetrahidro-isoindol-1,3-diona típicamente involucra reacciones orgánicas de varios pasos. Un método común incluye la reacción de isocianato de 2-metoxifenilo con precursores apropiados bajo condiciones controladas . Las condiciones de reacción a menudo implican el uso de solventes como acetonitrilo y catalizadores como Yb(OTf)3 para facilitar la formación del producto deseado .
Métodos de Producción Industrial
La producción industrial de este compuesto puede implicar rutas sintéticas similares, pero a mayor escala. El proceso se optimizaría para el rendimiento y la pureza, a menudo involucrando reactores de flujo continuo y técnicas avanzadas de purificación como la recristalización y la cromatografía .
Análisis De Reacciones Químicas
Tipos de Reacciones
2-(2-Metoxifenil)-5,6-dimetil-3a,4,7,7a-tetrahidro-isoindol-1,3-diona puede someterse a varias reacciones químicas, incluyendo:
Oxidación: Este compuesto puede ser oxidado usando reactivos como permanganato de potasio u óxido de cromo.
Reducción: Las reacciones de reducción pueden llevarse a cabo usando agentes como hidruro de aluminio y litio o borohidruro de sodio.
Reactivos y Condiciones Comunes
Los reactivos comunes utilizados en estas reacciones incluyen agentes oxidantes (por ejemplo, permanganato de potasio), agentes reductores (por ejemplo, borohidruro de sodio) y electrófilos (por ejemplo, bromo). Las condiciones de reacción típicamente implican temperaturas controladas y el uso de solventes como diclorometano o etanol .
Productos Principales
Los principales productos formados a partir de estas reacciones dependen de las condiciones de reacción específicas y los reactivos utilizados. Por ejemplo, la oxidación puede producir quinonas, mientras que las reacciones de sustitución pueden introducir varios grupos funcionales en el anillo aromático .
Aplicaciones Científicas De Investigación
2-(2-Metoxifenil)-5,6-dimetil-3a,4,7,7a-tetrahidro-isoindol-1,3-diona tiene varias aplicaciones en la investigación científica:
Química: Se utiliza como un bloque de construcción en la síntesis de moléculas orgánicas más complejas.
Biología: El compuesto se puede utilizar en el estudio de las interacciones enzimáticas y como una sonda en ensayos bioquímicos.
Industria: Se utiliza en la producción de productos químicos y materiales especiales.
Mecanismo De Acción
El mecanismo de acción de 2-(2-Metoxifenil)-5,6-dimetil-3a,4,7,7a-tetrahidro-isoindol-1,3-diona involucra su interacción con objetivos moleculares específicos. El grupo metoxifenilo puede participar en enlaces de hidrógeno e interacciones π-π, mientras que el núcleo de tetrahidro-isoindol-diona puede interactuar con varias enzimas y receptores. Estas interacciones pueden modular las vías biológicas y resultar en efectos fisiológicos específicos .
Comparación Con Compuestos Similares
Compuestos Similares
Isocianato de 2-metoxifenilo: Se utiliza como reactivo en la síntesis orgánica.
1-(2-Metoxifenil)piperazina: Se utiliza en la síntesis de productos farmacéuticos.
4-Alil-2-metoxifenol: Conocido por sus actividades biológicas.
Singularidad
2-(2-Metoxifenil)-5,6-dimetil-3a,4,7,7a-tetrahidro-isoindol-1,3-diona es único debido a sus características estructurales específicas, que confieren reactividad química y actividad biológica distintas. Su combinación de un grupo metoxifenilo y un núcleo de tetrahidro-isoindol-diona lo convierte en un compuesto versátil en diversas aplicaciones .
Propiedades
Fórmula molecular |
C17H19NO3 |
|---|---|
Peso molecular |
285.34 g/mol |
Nombre IUPAC |
2-(2-methoxyphenyl)-5,6-dimethyl-3a,4,7,7a-tetrahydroisoindole-1,3-dione |
InChI |
InChI=1S/C17H19NO3/c1-10-8-12-13(9-11(10)2)17(20)18(16(12)19)14-6-4-5-7-15(14)21-3/h4-7,12-13H,8-9H2,1-3H3 |
Clave InChI |
WHFZICHQZCSDRE-UHFFFAOYSA-N |
SMILES canónico |
CC1=C(CC2C(C1)C(=O)N(C2=O)C3=CC=CC=C3OC)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-methoxy-N-[(2-oxo-2,3-dihydro-1H-benzimidazol-5-yl)carbamothioyl]benzamide](/img/structure/B11644264.png)


![butyl 2-{[3-(3-methylphenoxy)-4-oxo-2-(trifluoromethyl)-4H-chromen-7-yl]oxy}propanoate](/img/structure/B11644291.png)
![(6Z)-6-{4-[2-(4-chloro-3-methylphenoxy)ethoxy]benzylidene}-5-imino-2-(trifluoromethyl)-5,6-dihydro-7H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one](/img/structure/B11644312.png)
![7-methyl-N-(4-methylphenyl)-2,3-dihydro-1H-cyclopenta[b]quinolin-9-amine](/img/structure/B11644319.png)
![3-{[(2E)-2-(hydroxyimino)propanoyl]amino}-N,N,N-trimethylpropan-1-aminium](/img/structure/B11644320.png)
![N-[(2-phenyl-1,3-benzoxazol-5-yl)carbamothioyl]thiophene-2-carboxamide](/img/structure/B11644332.png)
![(5Z)-5-{[1-(4-ethylphenyl)-2,5-dimethyl-1H-pyrrol-3-yl]methylidene}-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B11644351.png)
![4-benzyl-12,12-dimethyl-5-pentylsulfanyl-11-oxa-8-thia-4,6-diazatricyclo[7.4.0.02,7]trideca-1(9),2(7),5-trien-3-one](/img/structure/B11644356.png)
![2-({2-[2,5-dimethyl-1-(4-methylphenyl)-1H-pyrrol-3-yl]-2-oxoethyl}sulfanyl)-5,6-dimethyl-3-(prop-2-en-1-yl)thieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B11644359.png)
![butyl 4-{[(2E)-2-cyano-3-(5-phenylfuran-2-yl)prop-2-enoyl]amino}benzoate](/img/structure/B11644366.png)
![propan-2-yl 2-{[3-(3-methylphenoxy)-4-oxo-4H-chromen-7-yl]oxy}propanoate](/img/structure/B11644369.png)
![5-Oxo-5-[4-(4-phenylquinazolin-2-yl)piperazin-1-yl]pentanoic acid](/img/structure/B11644372.png)
